molecular formula C13H28N2O2 B13465088 tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate

tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate

Cat. No.: B13465088
M. Wt: 244.37 g/mol
InChI Key: BGFWITSIOGKJND-UHFFFAOYSA-N
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Description

tert-ButylN-(7-amino-2-methylheptan-2-yl)carbamate: is a chemical compound with the molecular formula C13H28N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 7-amino-2-methylheptan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-(7-amino-2-methylheptan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butylN-(7-amino-2-methylheptan-2-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl (7-aminoheptyl)carbamate

Comparison: tert-ButylN-(7-amino-2-methylheptan-2-yl)carbamate is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. Compared to other tert-butyl carbamates, it offers better selectivity in protecting amines during complex synthetic routes .

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-(7-amino-2-methylheptan-2-yl)carbamate

InChI

InChI=1S/C13H28N2O2/c1-12(2,3)17-11(16)15-13(4,5)9-7-6-8-10-14/h6-10,14H2,1-5H3,(H,15,16)

InChI Key

BGFWITSIOGKJND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCCCCN

Origin of Product

United States

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